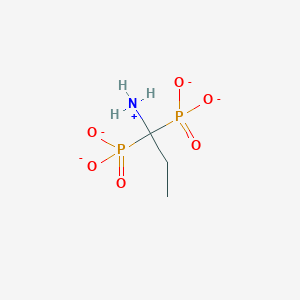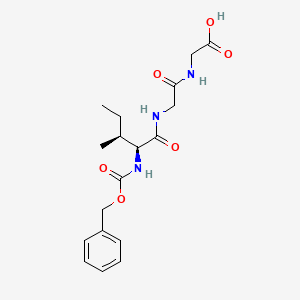
1,2-Bis(4-hydroxyphenyl)acetylene
Descripción general
Descripción
1,2-Bis(4-hydroxyphenyl)acetylene, commonly known as Bisphenol A (BPA), is an organic compound that is widely used in the production of polycarbonate plastics and epoxy resins. BPA is a colorless solid that is soluble in organic solvents, but insoluble in water. The compound has drawn significant attention from the scientific community due to its potential health effects, particularly its endocrine-disrupting properties.
Aplicaciones Científicas De Investigación
Application in Polymer Chemistry
Scientific Field
Polymer Chemistry
Summary of Application
The compound 4,4-bis(4-hydroxyphenyl)valeric acid, which is structurally similar to 1,2-Bis(4-hydroxyphenyl)acetylene, has been used in the synthesis of a bio-based monomer. This monomer is used to create a polybenzoxazine network, a type of polymer.
Results
The resulting polybenzoxazine exhibits a relatively high temperature of mechanical relaxation (93 °C). It possesses all the typical characteristics of a vitrimer, such as recycling, reshaping, and self-healing .
Application in Drug Design
Scientific Field
Medicinal Chemistry
Summary of Application
Carboranes, which are highly hydrophobic clusters, have been proposed as a new class of drugs. They can be used as “new keys” for well-known therapeutic substrates .
Methods of Application
The specific methods of application are not detailed in the source, but the general approach involves the design and synthesis of carborane-containing drug molecules .
Results
The use of carboranes in drug design opens up an exciting field of research for important therapeutic substrates .
Application in Sustainable Materials
Scientific Field
Materials Science
Summary of Application
A bio-based monomer was obtained by reacting 4,4-bis(4-hydroxyphenyl)valeric acid, polyethylene glycol, paraformaldehyde, and mono-ethanolamine . This monomer was used to create a polybenzoxazine network, a type of polymer that exhibits all the typical characteristics of a vitrimer, such as recycling, reshaping, and self-healing .
Methods of Application
The bio-based monomer was obtained via consecutive solvent-free Fischer esterification and Mannich-like ring-closure . The resulting monomers show a short gelation time (145 seconds) at 140 °C .
Results
The polybenzoxazine exhibits a relatively high temperature of mechanical relaxation (93 °C). It possesses all the typical characteristics of a vitrimer, such as recycling, reshaping, and self-healing .
Application in Therapeutic Treatments
Summary of Application
Icosahedral carboranes in medicine are still an emerging class of compounds with potential beneficial applications in drug design . These highly hydrophobic clusters are potential “new keys for old locks” which open up an exciting field of research for well-known, but challenging important therapeutic substrates .
Propiedades
IUPAC Name |
4-[2-(4-hydroxyphenyl)ethynyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPDVYKTEDPFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430782 | |
| Record name | 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-hydroxyphenyl)acetylene | |
CAS RN |
22608-45-3 | |
| Record name | 1,2-BIS(4-HYDROXYPHENYL)ACETYLENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




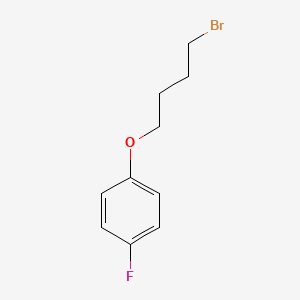
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1609599.png)
![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)


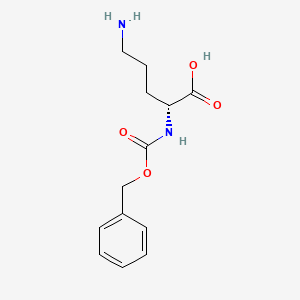
![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)
![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)
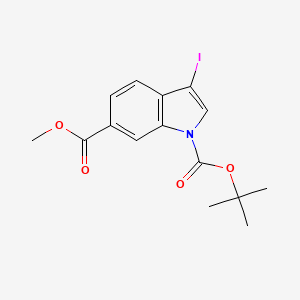
![4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1609612.png)

